S-(3-Oxocyclobutyl) ethanethioate
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Overview
Description
S-(3-Oxocyclobutyl) ethanethioate: is an organic compound characterized by a cyclobutane ring with a ketone group at the third position and an ethanethioate group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the thermal [2+2] cycloaddition of vinyl- and allyl-boronates with N,N-dimethylamides . The reaction is carried out under high temperatures, and the products are purified by vacuum distillation at 1 Torr, with boiling points ranging from 65-125°C .
Industrial Production Methods: Industrial production methods for S-(3-Oxocyclobutyl) ethanethioate are not well-documented in the literature. large-scale synthesis would likely involve optimization of the thermal [2+2] cycloaddition process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-(3-Oxocyclobutyl) ethanethioate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.
Substitution: The ethanethioate group can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids are commonly used for the oxidation of alkenes to form oxacyclopropane rings.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group to an alcohol.
Substitution: Nucleophilic reagents can be used to substitute the ethanethioate group, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxacyclopropane rings.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: S-(3-Oxocyclobutyl) ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Research has shown that cyclobutanone derivatives, including this compound, can act as enzyme inhibitors. For example, they have been studied as potential inhibitors of diaminopimelate desuccinylase, an enzyme involved in bacterial cell wall synthesis .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials due to its reactivity and structural properties .
Mechanism of Action
The mechanism of action of S-(3-Oxocyclobutyl) ethanethioate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of diaminopimelate desuccinylase, preventing the enzyme from catalyzing its reaction. This inhibition disrupts the bacterial cell wall synthesis pathway, making it a potential antibiotic .
Comparison with Similar Compounds
S-(3-Methyl-2-butenyl) ethanethioate: A thiocarboxylic ester with similar reactivity but different structural features.
S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate: Another ethanethioate derivative with distinct biological activities.
Uniqueness: S-(3-Oxocyclobutyl) ethanethioate is unique due to its cyclobutane ring structure, which imparts specific reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
S-(3-oxocyclobutyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIIWUSJJGBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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